4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
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Overview
Description
4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an ethylamino group, a hydroxymethyl group, and a pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of an ethylamine derivative with a pyrimidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethylamino group can be substituted with other amine derivatives under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve the use of alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Scientific Research Applications
4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of antiviral and anticancer agents due to its ability to interfere with specific molecular pathways.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- 4-(propylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- 4-(butylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Uniqueness
The uniqueness of 4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one lies in its specific ethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C11H17N3O4 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O4/c1-2-12-9-3-4-14(11(17)13-9)10-5-7(16)8(6-15)18-10/h3-4,7-8,10,15-16H,2,5-6H2,1H3,(H,12,13,17)/t7-,8-,10-/m1/s1 |
InChI Key |
RNLZVUVMQXRIHF-NQMVMOMDSA-N |
Isomeric SMILES |
CCNC1=NC(=O)N(C=C1)[C@H]2C[C@H]([C@H](O2)CO)O |
Canonical SMILES |
CCNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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